Cas no 892575-08-5 (4-Bromo-2-isopropyl-1-indanone)

4-Bromo-2-isopropyl-1-indanone is a brominated indanone derivative featuring an isopropyl substituent at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and fine chemicals. The bromine moiety enhances reactivity for further functionalization, while the isopropyl group contributes to steric and electronic modulation. Its rigid indanone scaffold offers structural stability, making it valuable in the development of bioactive molecules. The compound is characterized by high purity and consistent performance, ensuring reliability in synthetic applications. Suitable for use under controlled conditions, it is commonly employed in cross-coupling reactions and as a building block for complex heterocyclic systems.
4-Bromo-2-isopropyl-1-indanone structure
892575-08-5 structure
Product Name:4-Bromo-2-isopropyl-1-indanone
CAS No:892575-08-5
MF:C12H13BrO
MW:253.135022878647
MDL:MFCD21648619
CID:830107
PubChem ID:22173019
Update Time:2025-10-29

4-Bromo-2-isopropyl-1-indanone Chemical and Physical Properties

Names and Identifiers

    • 4-Bromo-2-isopropyl-1-indanone
    • 4-bromo-2-isopropylindan-1-one
    • A854838
    • 4-Bromo-2-isopropyl-2,3-dihydro-1H-inden-1-one
    • AKOS040694856
    • 4-bromo-2-propan-2-yl-2,3-dihydroinden-1-one
    • SCHEMBL2486074
    • 2-isopropyl-4-bromo-1-indanone
    • NBMQLWXVSZYABX-UHFFFAOYSA-N
    • AMY31512
    • 892575-08-5
    • 4-bromo-2-(propan-2-yl)-2,3-dihydro-1H-inden-1-one
    • MDL: MFCD21648619
    • Inchi: 1S/C12H13BrO/c1-7(2)9-6-10-8(12(9)14)4-3-5-11(10)13/h3-5,7,9H,6H2,1-2H3
    • InChI Key: NBMQLWXVSZYABX-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC2C(C(CC=21)C(C)C)=O

Computed Properties

  • Exact Mass: 233.14200
  • Monoisotopic Mass: 252.01498g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 237
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • PSA: 29.54000
  • LogP: 2.43150

4-Bromo-2-isopropyl-1-indanone Pricemore >>

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